molecular formula C26H27N3O B4864874 {4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(PHENYL)METHANONE

{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(PHENYL)METHANONE

Cat. No.: B4864874
M. Wt: 397.5 g/mol
InChI Key: GTDNQAWPIPDBDM-UHFFFAOYSA-N
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Description

{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(PHENYL)METHANONE is a complex organic compound that features a combination of carbazole, piperazine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(PHENYL)METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the carbazole derivative, followed by the introduction of the piperazine moiety. The final step involves the attachment of the phenyl group to complete the structure. Each step requires specific reaction conditions, such as controlled temperature, pressure, and the use of catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(PHENYL)METHANONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(PHENYL)METHANONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of {4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(PHENYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(PHENYL)METHANONE is unique due to its combination of carbazole, piperazine, and phenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

[4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O/c1-2-29-24-11-7-6-10-22(24)23-18-20(12-13-25(23)29)19-27-14-16-28(17-15-27)26(30)21-8-4-3-5-9-21/h3-13,18H,2,14-17,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDNQAWPIPDBDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)C(=O)C4=CC=CC=C4)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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